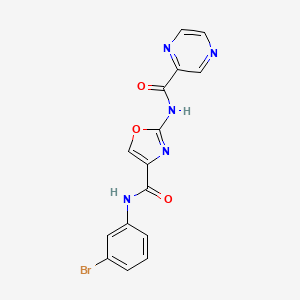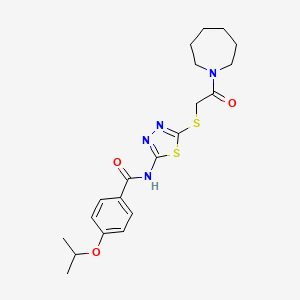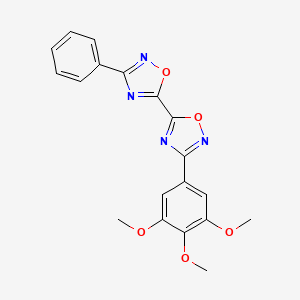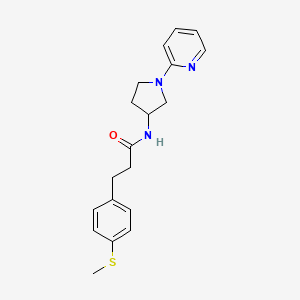
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are mainly related to its effects on the dopamine system. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been shown to have potential therapeutic effects in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the dopamine system. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the brain.
Conclusion:
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has potential applications in scientific research. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system and its potential therapeutic effects in the treatment of drug addiction. However, more research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process. The starting material is 3,4-methylenedioxyphenylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-cyanobutane to form the corresponding amide. The amide is then brominated using N-bromosuccinimide to form the final product.
Scientific Research Applications
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific research applications. One of its major applications is in the study of the central nervous system. This compound has been shown to have a high affinity for the dopamine transporter, which makes it useful in studying the dopamine system. It has also been used in the study of drug addiction and as a potential treatment for drug addiction.
properties
IUPAC Name |
5-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-2-3-10(8-16)17-14(18)9-6-11(15)13-12(7-9)19-4-5-20-13/h6-7,10H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMYEFOAVIBQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC2=C(C(=C1)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)


methanone N-phenylhydrazone](/img/structure/B2858986.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)


![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)